C75

Descripción general

Descripción

C75 es un compuesto racémico sintético conocido por sus potentes efectos inhibitorios sobre la sintasa de ácidos grasos de tipo I de mamíferos (FAS tipo I) y la carnitina palmitoiltransferasa 1 (CPT1) en su forma aducto-CoA . Este compuesto exhibe propiedades antitumorales significativas in vitro e in vivo, y se ha estudiado ampliamente por su papel en la inducción de la hiperfagia y la pérdida de peso en roedores .

Aplicaciones Científicas De Investigación

C75 se ha utilizado ampliamente en la investigación científica debido a sus efectos inhibitorios sobre la sintasa de ácidos grasos y la carnitina palmitoiltransferasa 1 . En química, se utiliza para estudiar la síntesis de ácidos grasos y el metabolismo de lípidos . En biología y medicina, this compound se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos, obesidad, diabetes tipo 2 y varios tipos de cáncer . Además, se ha demostrado que this compound reduce la ingesta de alimentos y el peso corporal al modular la actividad de la proteína quinasa activada por AMP hipotalámica . En la industria, las propiedades antitumorales de this compound lo convierten en un compuesto valioso para desarrollar nuevos tratamientos contra el cáncer .

Mecanismo De Acción

C75 ejerce sus efectos inhibiendo la actividad de la sintasa de ácidos grasos y la carnitina palmitoiltransferasa 1 . Interfiere con la unión del malonil-CoA al dominio de β-cetoacil sintasa de la sintasa de ácidos grasos, inhibiendo así la elongación de ácidos grasos de cadena larga . Además, this compound modula la actividad de la proteína quinasa activada por AMP hipotalámica, lo que lleva a una reducción de la ingesta de alimentos y el peso corporal . Este compuesto también afecta la expresión de neuropéptido Y en el hipotálamo, contribuyendo a sus efectos anoréxicos .

Análisis Bioquímico

Biochemical Properties

C75 interacts with the enzyme FAS, inhibiting its activity and thus affecting the synthesis of long-chain fatty acids . This interaction is believed to alter various biochemical reactions within the cell. The compound also stimulates carnitine palmitoyltransferase-1 (CPT-1), which is involved in the oxidation of fatty acids .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to partially reverse disease processes in a mouse model of pulmonary arterial hypertension (PAH) . This compound’s benefits may be linked to changes in pathways involved in cell proliferation and inflammation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits FAS, leading to changes in lipid metabolism . It also modulates the levels of energy intermediates, thus affecting the energy sensor AMP-activated protein kinase (AMPK) . This modulation can alter gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, neuronal ATP levels are affected in a biphasic manner with this compound treatment, decreasing initially, followed by a prolonged increase above control levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on mice, this compound treatment led to a significant reduction in food intake and body weight

Metabolic Pathways

This compound is involved in several metabolic pathways. By inhibiting FAS, it impacts the synthesis of long-chain fatty acids . It also stimulates CPT-1, affecting the oxidation of fatty acids . These interactions can lead to changes in metabolic flux or metabolite levels.

Subcellular Localization

Given its role in inhibiting FAS and stimulating CPT-1, it is likely that it may be localized to areas of the cell where these enzymes are active .

Métodos De Preparación

C75 se puede sintetizar a través de un proceso de varios pasos que comienza con el penta-3,4-dienoato de etilo . La ruta sintética implica la adición de penta-3,4-dienoato de etilo a una mezcla de diciclohexilborano y nonanal, seguida de un tratamiento ácido para producir la lactona 8 como una mezcla de isómeros cis y trans . La isomerización catalizada por DBU de los ésteres metílicos que surgen de la lactona 8 da como resultado una mezcla 10:1 trans/cis, de la cual se aísla el isómero trans y se transforma en this compound . Este método permite la producción de cantidades multigramo de this compound, lo que lo hace adecuado para la evaluación biológica y la preparación de nuevos análogos .

Análisis De Reacciones Químicas

C75 se somete a varias reacciones químicas, que incluyen oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen diciclohexilborano, nonanal y DBU . Los principales productos formados a partir de estas reacciones incluyen la lactona 8 y su isómero trans, que posteriormente se transforma en this compound . La transformación temporal de this compound en un derivado de éter fenilselenio facilita su purificación, manipulación y almacenamiento .

Comparación Con Compuestos Similares

C75 es único en sus efectos inhibitorios duales sobre la sintasa de ácidos grasos y la carnitina palmitoiltransferasa 1 . Compuestos similares incluyen la cerulenina, que también inhibe la sintasa de ácidos grasos, pero tiene más efectos secundarios en comparación con this compound . Otro compuesto similar es el orlistat, un inhibidor de la lipasa que se usa para tratar la obesidad, pero no se dirige a la sintasa de ácidos grasos ni a la carnitina palmitoiltransferasa 1 . La capacidad de this compound para modular la actividad de la proteína quinasa activada por AMP hipotalámica y reducir la ingesta de alimentos lo diferencia de otros inhibidores de la sintasa de ácidos grasos .

Propiedades

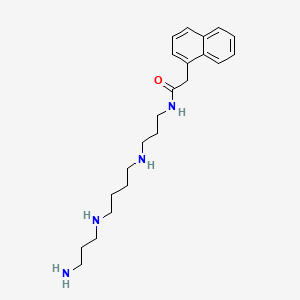

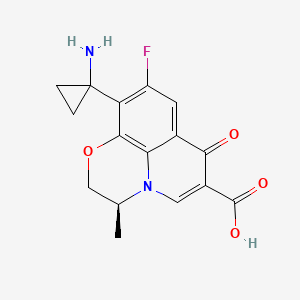

IUPAC Name |

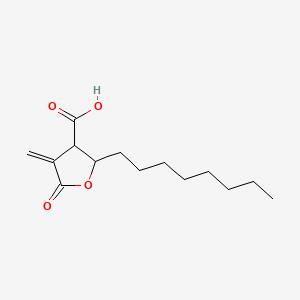

4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189534 | |

| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218137-86-1 | |

| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218137-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-75 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218137861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C-75 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E9A8CTX2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: C75 is a synthetic α-methylene-butyrolactone that primarily acts as an inhibitor of fatty acid synthase (FASN) [, ]. It binds to FASN, blocking the synthesis of long-chain saturated fatty acids [, ]. This inhibition leads to a cascade of downstream effects, including:

- Increased malonyl-CoA levels: As FASN utilizes malonyl-CoA as a substrate, its inhibition leads to malonyl-CoA accumulation [, ].

- Modulation of AMPK activity: Changes in cellular energy status caused by FASN inhibition affect AMP-activated protein kinase (AMPK) activity, a key energy sensor [].

- Altered gene expression: this compound treatment impacts the expression of genes involved in fatty acid oxidation, glucose metabolism, and thermogenesis [, ].

- Induction of apoptosis: In various cancer cell lines, this compound triggers apoptosis through mechanisms involving altered lipid metabolism and cell cycle arrest [, , , ].

A: While the provided abstracts do not include detailed spectroscopic data, they do provide the chemical name of this compound: 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid []. Based on this name, we can deduce:

ANone: The provided abstracts do not discuss material compatibility or stability of this compound under various conditions. This information would require further research and analysis.

ANone: this compound itself is not known to possess catalytic properties. It functions as an enzyme inhibitor rather than a catalyst. Therefore, it doesn't have direct applications in catalyzing chemical reactions.

A: Yes, computational studies have been performed to understand the interaction between this compound and its targets. For instance, 3D docking simulations and kinetic analysis have provided insights into how this compound inhibits carnitine palmitoyltransferase 1 (CPT1) []. Additionally, molecular dynamics simulations have been employed to study the conformational changes of the hepatitis delta virus (HDV) ribozyme in the presence of this compound analogues [, ].

ANone: SAR studies have investigated the impact of structural modifications on this compound's activity. For example, researchers have found that:

- The α-methylene-butyrolactone moiety of this compound is crucial for its FASN inhibitory activity [].

- C273, a reduced form of this compound, lacks the ability to inhibit FASN and is not cytotoxic, highlighting the importance of the specific chemical structure for activity [].

- The alcohol functionality of the parent phenol in triclosan, a structurally related compound, is essential for its FASN inhibitory activity [].

ANone: The provided abstracts focus primarily on the biochemical and cellular effects of this compound. Information regarding SHE regulations and compliance would require consultation of relevant safety data sheets and regulatory guidelines.

ANone: While the provided abstracts don't delve into detailed PK/PD parameters, some insights can be gleaned:

- This compound can be administered intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.) in animal models [, ].

- This compound can cross the blood-brain barrier and exert its effects in the hypothalamus [, ].

- This compound induces transient inanition (loss of appetite) in animal models, which is reversible with nutritional support [].

- A single i.p. injection of this compound in mice leads to short-term inhibition of CPT1 activity in liver and pancreas mitochondria [].

ANone: this compound has shown promising efficacy in both in vitro and in vivo settings:

- In vitro: this compound effectively inhibits FASN activity and induces apoptosis in various cancer cell lines, including breast, prostate, and liver cancer cells [, , , ].

- In vivo: this compound administration reduces tumor growth in human breast cancer xenografts []. In rodent models, this compound suppresses food intake, reduces body weight, and increases fatty acid oxidation in skeletal muscle [, ].

ANone: While this compound exhibits promising anticancer and anti-obesity effects, some toxicological aspects have been observed in preclinical studies:

- Transient inanition: this compound administration in animal models can lead to temporary loss of appetite, which is reversible with nutritional support [].

A: Research on this compound began in the late 1990s with the identification of its potent inhibitory activity against FASN []. Early studies focused on its potential as an anti-cancer agent due to the overexpression of FASN in various cancers [, ]. Subsequently, this compound garnered attention for its anorexigenic effects and potential as an anti-obesity drug [, , , ]. More recent research has explored its role in other biological processes, such as cognitive function and cellular senescence [, ].

ANone: Yes, this compound research has fostered collaborations across various disciplines, including:

- Biochemistry and Pharmacology: Understanding this compound's mechanism of action, target interactions, and metabolic effects [, , , ].

- Oncology and Cell Biology: Investigating its anticancer properties, effects on cell cycle progression, and induction of apoptosis [, , , , ].

- Neuroscience and Metabolism: Exploring its role in regulating feeding behavior, energy expenditure, and cognitive function [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)